

z-d-Glu(otbu)-oh molecular weight and formula

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Compound of Interest		
Compound Name:	z-d-Glu(otbu)-oh	
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An In-depth Technical Guide to Z-D-Glu(OtBu)-OH

This guide provides detailed information on the chemical properties, synthesis applications, and relevant experimental protocols for **Z-D-Glu(OtBu)-OH**, a key building block for researchers and professionals in drug development and peptide chemistry.

Core Compound Data: Z-D-Glu(OtBu)-OH

Z-D-Glu(OtBu)-OH, also known as N-benzyloxycarbonyl-D-glutamic acid γ-tert-butyl ester, is a commonly used derivative of D-glutamic acid in peptide synthesis. The N-terminal benzyloxycarbonyl (Z) group and the side-chain tert-butyl (OtBu) ester provide orthogonal protection, allowing for selective deprotection and controlled peptide chain elongation.

A summary of its key molecular data is presented below.

Identifier	Value	References
Molecular Formula	C17H23NO6	[1][2][3][4]
Molecular Weight	337.37 g/mol	[1]
Alternate Molecular Weight	337.4 g/mol	
CAS Number	51644-83-8	_

Applications in Peptide Synthesis



Z-D-Glu(OtBu)-OH is an essential reagent in the synthesis of peptides, particularly for creating peptide-based therapeutics, vaccines, and diagnostics. The protecting groups (Z and OtBu) are critical for preventing unwanted side reactions at the amine group and the side-chain carboxyl group during the coupling process. This enables the precise and sequential addition of amino acids to build a specific peptide chain.

The use of such protected amino acids is fundamental to both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis methodologies.

Experimental Protocols

Below are generalized protocols for the use of **Z-D-Glu(OtBu)-OH** and similar protected amino acids in peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS involves assembling a peptide chain on a solid resin support. The following diagram illustrates a typical workflow.



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Fig. 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Steps:

- Resin Loading: The first amino acid is attached to a solid support resin (e.g., 2-chlorotrityl chloride resin).
- N-α-Deprotection: The protecting group on the N-terminus of the resin-bound amino acid (commonly Fmoc) is removed, typically using a solution of 20% piperidine in DMF, to expose a free amine. A wash step follows.



- Coupling: The carboxylic acid of the incoming amino acid, in this case Z-D-Glu(OtBu)-OH, is
 activated by coupling reagents (e.g., HBTU, HOBt) and then added to the resin to react with
 the free amine, forming a new peptide bond.
- Repeat Cycle: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.
- Cleavage and Side-Chain Deprotection: Once the peptide is fully assembled, it is cleaved from the resin, and the side-chain protecting groups (like OtBu) are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).
- Precipitation: The cleaved peptide is typically precipitated from the cleavage mixture using cold diethyl ether.

Solution-Phase Peptide Synthesis

In this method, the peptide is synthesized while dissolved in an organic solvent. The Z-group is particularly well-suited for this approach.

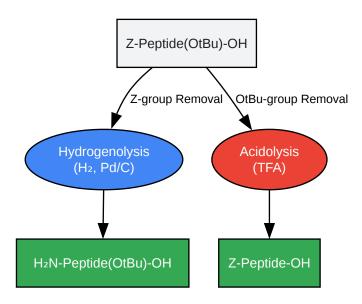
Key Steps:

- Activation of Carboxylic Acid: The Z-D-Glu(OtBu)-OH is dissolved in an anhydrous solvent (e.g., DCM), and coupling reagents like EDC·HCl and HOBt are added to activate the carboxylic acid group.
- Preparation of Amine Component: The C-terminal amino acid (as a methyl or ethyl ester) is prepared by neutralizing its hydrochloride salt with a base like DIPEA to yield the free amine.
- Coupling Reaction: The activated Z-D-Glu(OtBu)-OH solution is added to the free amine component to form the dipeptide. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC).
- Work-up and Purification: After the reaction is complete, the mixture is washed with acidic and basic aqueous solutions to remove excess reagents. The protected peptide is then purified, often by flash column chromatography.
- Deprotection:



- Z-group removal: The Z-group can be removed via hydrogenolysis (e.g., using H₂ gas with a Palladium-on-carbon catalyst) to reveal the N-terminal amine for further coupling.
- OtBu-group removal: The tert-butyl ester is removed by acidolysis, for instance, by stirring in a TFA-based solution.

The logical relationship for protecting group removal in an orthogonal scheme is depicted below.



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Fig. 2: Orthogonal deprotection strategy for Z and OtBu groups.

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